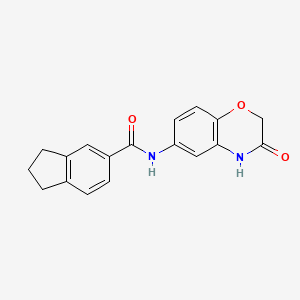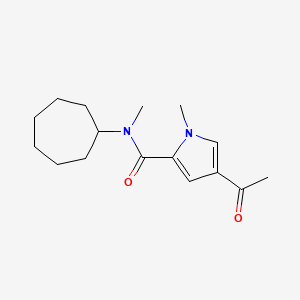
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases and the modulation of calcium signaling. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cardiovascular research, it has been shown to have vasodilatory and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its versatility. It has been shown to have potential in various research applications, making it a useful tool for scientists. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effectiveness against different types of cancer and to develop more efficient delivery methods. Additionally, further studies are needed to explore its potential as a cardiovascular drug and to investigate its safety and toxicity in humans.
Conclusion
In conclusion, N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide is a synthetic compound with potential use in various research applications. Its versatility and potential therapeutic benefits make it a valuable tool for scientists. Further research is needed to fully understand its mechanism of action and determine its efficacy in different areas of research.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide involves the reaction of cycloheptylamine and 1,1-dimethylhydrazine with pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide has been used in various research applications, including neuroscience, cancer research, and cardiovascular research. In neuroscience, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In cancer research, it has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, it has been investigated for its potential as a vasodilator and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-10-11(9-14-15)13(17)16(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAMFLSSDOBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)


![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)


![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)




